

# understanding germanium's metalloid characteristics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GERMANIUM**

Cat. No.: **B3419036**

[Get Quote](#)

An In-depth Technical Guide to the Metalloid Characteristics of **Germanium**

## Introduction

**Germanium** (Ge), with atomic number 32, is a lustrous, hard, and brittle grayish-white metalloid belonging to Group 14 of the periodic table, positioned between silicon and tin.<sup>[1][2]</sup> Its classification as a metalloid stems from its unique ability to exhibit properties intermediate between those of metals and nonmetals.<sup>[3]</sup> While it possesses a metallic sheen, its crystalline structure is more akin to that of the nonmetal diamond, and its electrical properties are those of a semiconductor.<sup>[4][5]</sup> This duality makes **germanium** a cornerstone material in the electronics industry, particularly for transistors and infrared optics, and an element of growing interest in biomedical and drug development fields.<sup>[6][7]</sup> This guide provides a technical exploration of **germanium**'s core metalloid characteristics, focusing on its physical, electronic, and chemical properties, with particular relevance for researchers, scientists, and drug development professionals.

## Physical and Structural Properties

**Germanium**'s physical characteristics underscore its metalloid nature. Under standard conditions, it exists as **α-germanium**, which has a diamond cubic crystal structure—the same as silicon and diamond.<sup>[5][8]</sup> In this configuration, each **germanium** atom forms four covalent bonds with its neighbors in a tetrahedral arrangement.<sup>[9][10]</sup> This strong covalent bonding is responsible for its hardness (6.0 on the Mohs scale) and brittleness.<sup>[6][11]</sup>

A notable physical property of **germanium** is that, like water and silicon, it expands upon solidifying from its molten state.[12][13] At pressures exceeding 120 kbar, **germanium** transitions to a metallic allotrope known as **β-germanium**, which has a structure similar to **β-tin**. [8][12]

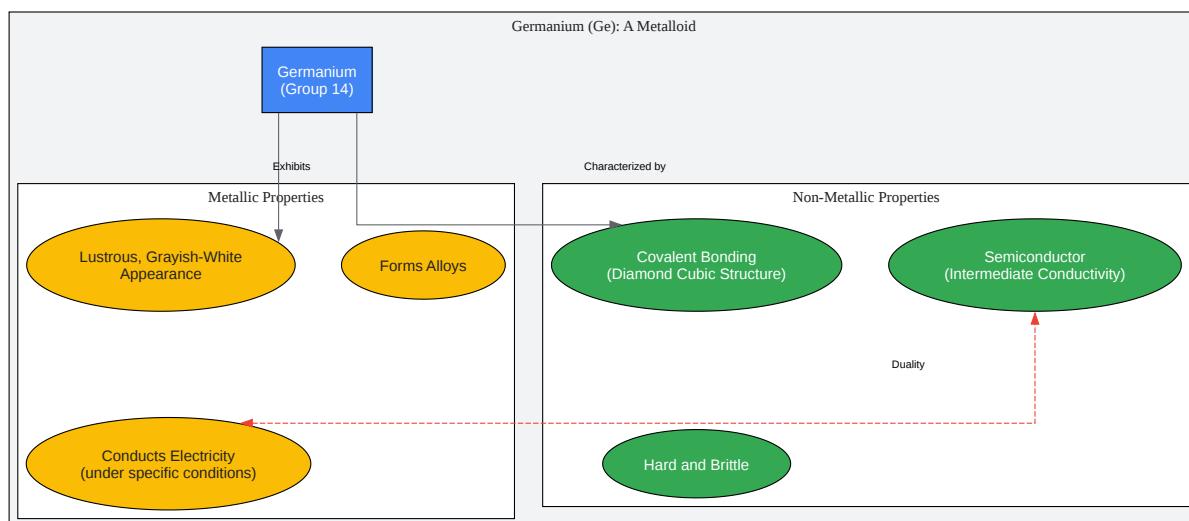
Table 1: General Physical and Atomic Properties of **Germanium**

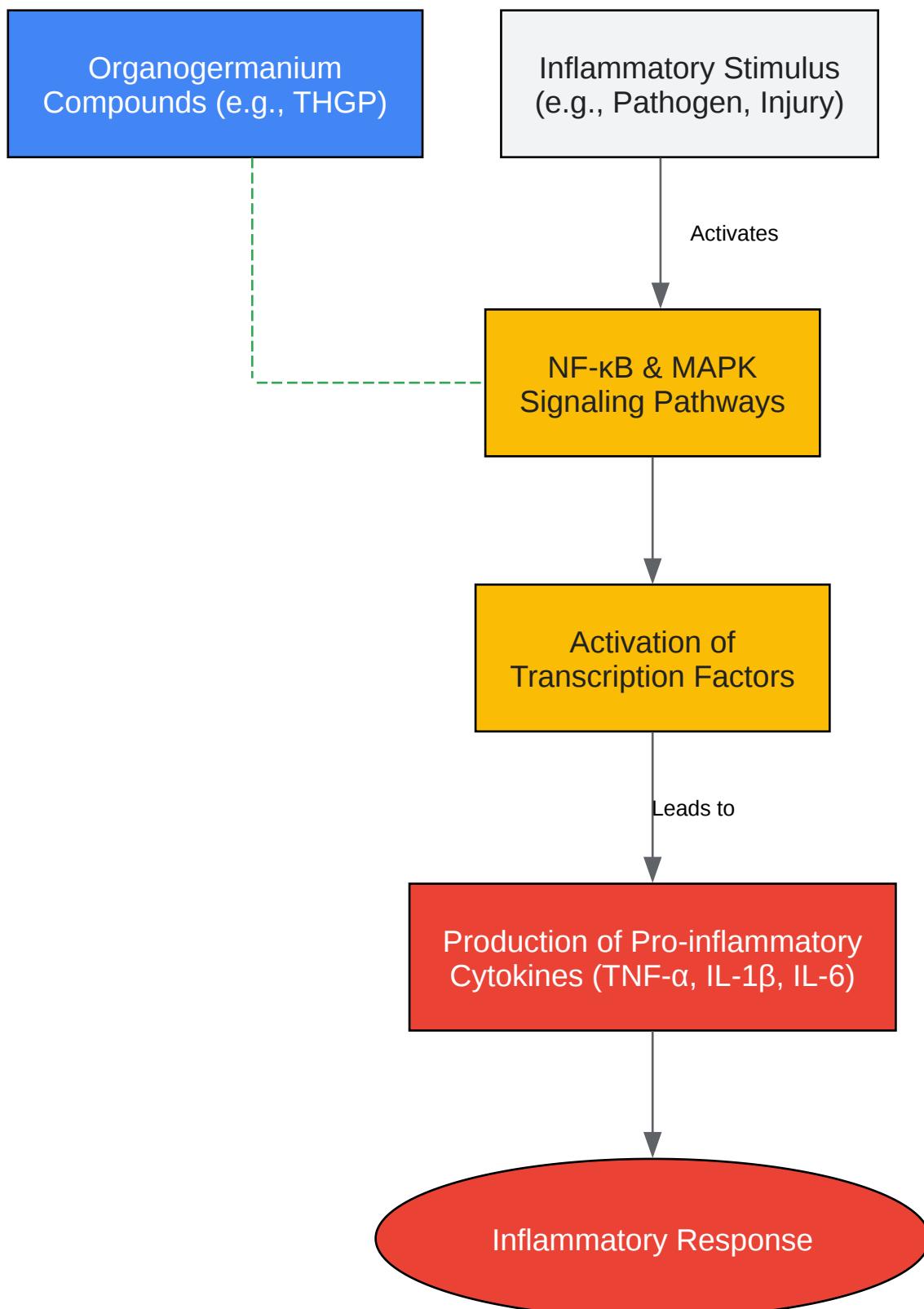
| Property                 | Value                                                 | References |
|--------------------------|-------------------------------------------------------|------------|
| Atomic Number            | 32                                                    | [8]        |
| Atomic Weight            | 72.630 u                                              | [12]       |
| Electronic Configuration | [Ar] 3d <sup>10</sup> 4s <sup>2</sup> 4p <sup>2</sup> | [8][14]    |
| Crystal Structure        | Diamond Cubic                                         | [5][8]     |
| Density (at 20°C)        | 5.323 g/cm <sup>3</sup>                               | [11][12]   |
| Melting Point            | 938.25 °C (1211.40 K)                                 | [8][12]    |
| Boiling Point            | 2833 °C (3106 K)                                      | [11][12]   |
| Mohs Hardness            | 6.0                                                   | [6][11]    |
| Oxidation States         | +2, +4 (most stable)                                  | [8][11]    |

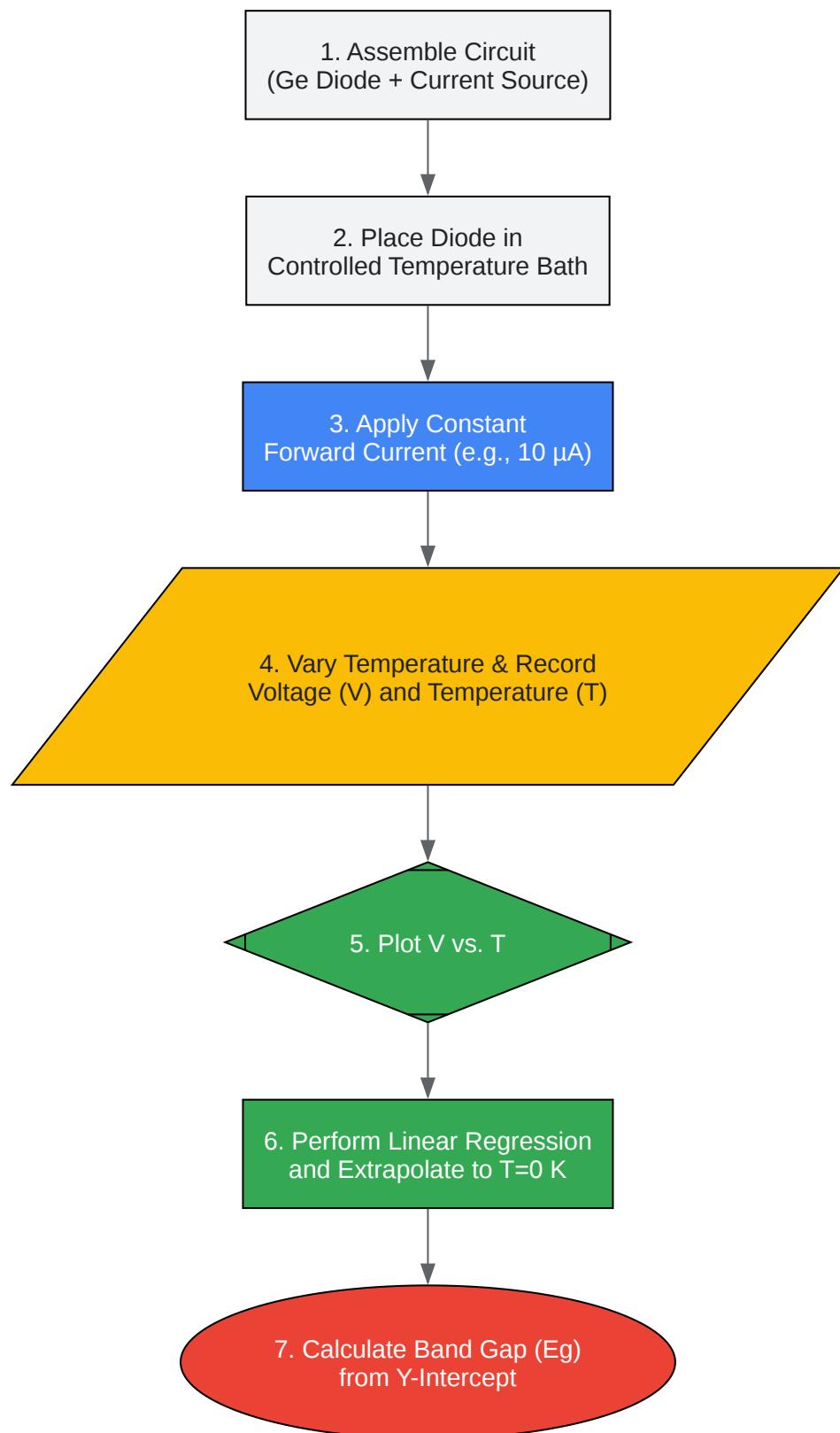
## Electronic Properties and Band Structure

The most defining metalloid characteristic of **germanium** is its behavior as a semiconductor. Its electrical conductivity lies between that of a conductor and an insulator.[15] This property is a direct consequence of its electronic band structure. Crystalline **germanium** has an indirect band gap of approximately 0.67 eV at room temperature.[15][16] This relatively small band gap means that thermal energy at room temperature is sufficient to excite a number of electrons from the valence band to the conduction band, allowing for weak electrical conduction.[6][17]

The conductivity of **germanium** can be precisely and significantly enhanced through a process called doping.[6]


- n-type Doping: Introducing impurities from Group V of the periodic table, such as arsenic or phosphorus, which have five valence electrons. Four of these electrons form covalent bonds with neighboring **germanium** atoms, while the fifth electron is loosely bound and easily excited into the conduction band, increasing conductivity.[18][19]
- p-type Doping: Introducing impurities from Group III, such as boron or gallium, which have three valence electrons. When a Group III atom substitutes a **germanium** atom in the crystal lattice, it can only form three covalent bonds, leaving a "hole" (a missing electron). This hole acts as a positive charge carrier, also increasing conductivity.[18][19][20]


The ability to manipulate its conductivity through doping made **germanium** the material of choice for the first transistors and remains critical for many modern electronic applications.[15][18]


Table 2: Key Semiconductor Properties of **Germanium**

| Property                           | Value                                                      | References |
|------------------------------------|------------------------------------------------------------|------------|
| Band Gap (Indirect)                | ~0.67 eV at 300 K                                          | [15][16]   |
| Temperature Dependence of Band Gap | $E_g(T) = 0.742 - (4.8 \times 10^{-4} T^2) / (T + 235)$ eV | [21]       |
| Intrinsic Carrier Concentration    | $\sim 2.4 \times 10^{13} \text{ cm}^{-3}$ at 300 K         | [15]       |
| Electron Mobility                  | $\sim 3900 \text{ cm}^2/\text{V}\cdot\text{s}$             | [22]       |
| Hole Mobility                      | $\sim 1900 \text{ cm}^2/\text{V}\cdot\text{s}$             | [22]       |

Diagram 1: Logical Flow of **Germanium**'s Metalloid Characteristics







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Germanium | Properties, Uses, & Facts | Britannica [britannica.com]
- 2. The Great Element Germanium | ChemTalk [chemistrytalk.org]
- 3. Germanium on the Periodic Table | Definition, Uses & Properties | Study.com [study.com]
- 4. azom.com [azom.com]
- 5. physicsopenlab.org [physicsopenlab.org]
- 6. Germanium (Ge) | Research Starters | EBSCO Research [ebsco.com]
- 7. Germanium Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. testbook.com [testbook.com]
- 10. Radartutorial [radartutorial.eu]
- 11. Germanium: Element Properties And Applications [samaterials.co.uk]
- 12. Germanium - Wikipedia [en.wikipedia.org]
- 13. Germanium - Sciencemadness Wiki [sciencemadness.org]
- 14. batteryage.au [batteryage.au]
- 15. universitywafer.com [universitywafer.com]
- 16. lampz.tugraz.at [lampz.tugraz.at]
- 17. homepage.physics.uiowa.edu [homepage.physics.uiowa.edu]
- 18. Germanium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 19. csfusion.org [csfusion.org]
- 20. Semiconductor - Wikipedia [en.wikipedia.org]
- 21. Band structure and carrier concentration of Germanium (Ge) [ioffe.ru]

- 22. Germanium - The Hidden Gem of Semiconductor Innovation [waferworld.com]
- To cite this document: BenchChem. [understanding germanium's metalloid characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3419036#understanding-germanium-s-metalloid-characteristics\]](https://www.benchchem.com/product/b3419036#understanding-germanium-s-metalloid-characteristics)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)